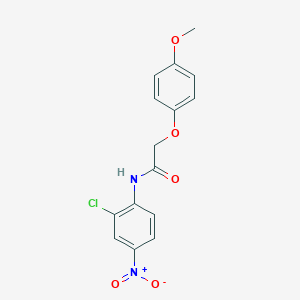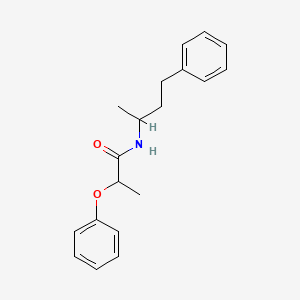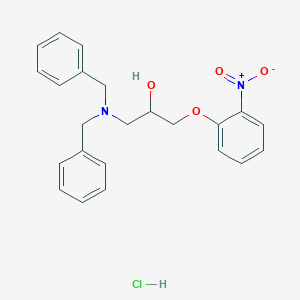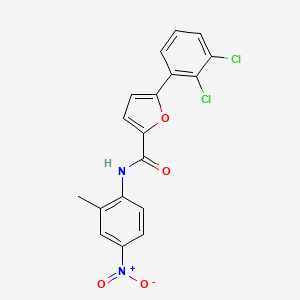![molecular formula C19H21NO3 B3978388 ethyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3978388.png)
ethyl 4-[(3-phenylbutanoyl)amino]benzoate
Descripción general
Descripción
Ethyl 4-[(3-phenylbutanoyl)amino]benzoate, also known as ethyl 4-(3-phenylbutanamido)benzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-phenylbutanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate has been studied for its antimicrobial and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation, pain, and fever. Ethyl 4-[(3-phenylbutanoyl)amino]benzoate has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
Ethyl 4-[(3-phenylbutanoyl)amino]benzoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate has been shown to exhibit antimicrobial and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate has been optimized to achieve high yields and purity, making it a suitable compound for lab experiments. Its potential therapeutic applications make it an attractive compound for further research. However, the exact mechanism of action of ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate is not fully understood, and further studies are needed to elucidate its pharmacological effects.
Direcciones Futuras
There are several future directions for the research on ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate. One potential direction is to investigate its potential use in the treatment of cancer and other neurological disorders. Another direction is to further elucidate its mechanism of action and pharmacological effects. Additionally, the synthesis of analogs of ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate could lead to the discovery of novel compounds with improved therapeutic properties. Overall, the research on ethyl 4-[(3-phenylbutanoyl)amino]benzoate 4-[(3-phenylbutanoyl)amino]benzoate has the potential to contribute to the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
ethyl 4-(3-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-19(22)16-9-11-17(12-10-16)20-18(21)13-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZACZRBMWHDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)


![methyl 5-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3978334.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B3978342.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3978354.png)
![methyl (2S,4R)-4-({[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3978356.png)

![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3978365.png)
![4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978374.png)
![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)
